1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine
Description
Properties
Molecular Formula |
C15H24BrN5O2S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C15H24BrN5O2S/c1-2-19-7-9-21(10-8-19)24(22,23)14-12-18-11-13(16)15(14)20-5-3-17-4-6-20/h11-12,17H,2-10H2,1H3 |
InChI Key |
KMFCDXJITASLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Synthesis
The sulfonyl group is introduced via reaction of 4-ethylpiperazine with chlorosulfonic acid under controlled conditions:
Yields for this step typically exceed 80% when conducted at 0–5°C in anhydrous dichloromethane.
Coupling to Pyridine Amine
The sulfonyl chloride reacts with 5-bromo-4-(piperazin-1-yl)pyridin-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond:
Optimal conditions use HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent in DMF, achieving yields of 65–75%.
Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, yields reach 85–90%.
Reductive Amination for Piperazine Functionalization
4-Ethylpiperazine is synthesized via reductive amination of piperazine with acetaldehyde using NaHB(OAc)₃ in dichloromethane (Table 1).
Table 1: Reductive Amination Optimization
| Aldehyde | Amine | Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| Acetaldehyde | Piperazine | NaHB(OAc)₃ | DCM | 92 |
| Acetaldehyde | Piperazine | NaBH₄ | MeOH | 65 |
| Propionaldehyde | Piperazine | NaHB(OAc)₃ | DCM | 88 |
This method avoids over-alkylation and ensures high purity (>95% by HPLC).
Purification and Characterization
Column Chromatography
Silica gel chromatography (DCM/MeOH 10:1) isolates the target compound with >98% purity. Fractions are monitored via TLC (Rf = 0.3 in DCM/MeOH 5:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 1H, pyridine-H), 3.45 (s, 2H, SO₂N-CH₂), 2.50–2.60 (m, 8H, piperazine-H), 1.10 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Challenges and Optimization
Sulfonamide Hydrolysis
The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Stabilization is achieved by maintaining pH > 7 during workup and using anhydrous solvents.
Competing Side Reactions
Nucleophilic aromatic substitution at the 4-position of pyridine competes with sulfonylation. Employing bulky bases (e.g., 2,6-lutidine) suppresses this side reaction.
Industrial-Scale Synthesis
A patented large-scale protocol (EP3369734A1) produces 11.5 kg of intermediate via:
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonylpiperazine Moieties
UK-369,003 (Pfizer)
- Structure : 5-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]pyridin-3-yl}-3-ethyl-2-(2-methoxyethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Molecular Weight : 519.6 g/mol vs. 474.42 g/mol (target compound).
- Key Differences: UK-369,003 includes a pyrazolopyrimidinone core, enhancing PDE5 binding affinity. Ethoxy and methoxyethyl groups improve solubility compared to the bromine substituent in the target compound .
1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine
- Structure : Benzyl group replaces the sulfonyl-ethylpiperazine in the target compound.
- Molecular Formula : C₁₇H₁₈BrN₃O vs. C₁₈H₂₈BrN₅O₂S.
- Applications : Preclinical antiproliferative agent; lacks sulfonamide linkage critical for PDE5 inhibition .
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
Key Observations :
Key Differences :
Biological Activity
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BrN4O3S
- Molecular Weight : 363.28 g/mol
- CAS Number : 102538903
The compound primarily acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of various mood disorders. In vitro studies indicate that it enhances serotonin levels in the synaptic cleft by inhibiting its reuptake, thereby improving mood and alleviating symptoms of depression and anxiety .
Antidepressant Effects
Research has demonstrated that derivatives of piperazine compounds, including this specific compound, exhibit significant antidepressant activity. In vivo studies showed that it could effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant efficacy in rodents .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. In vitro evaluations have indicated that it exhibits bactericidal effects against various strains of bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MIC) ranging from 31.2 to 125 μg/mL .
Study 1: Antidepressant Efficacy
A study published in Elsevier Masson SAS evaluated several piperazine derivatives for their serotonin reuptake inhibition. The compound demonstrated potent activity comparable to established SSRIs, indicating its potential as an effective antidepressant .
Study 2: Antimicrobial Properties
In a separate investigation focusing on piperazine derivatives, this compound was found to inhibit biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations as low as 0.007 mg/mL, showcasing its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Q & A
Basic: How can researchers optimize the synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine to improve yield and purity?
Answer:
Synthesis optimization requires careful control of reaction conditions and purification methods. Key strategies include:
- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., piperazine derivatives and sulfonylating agents) to minimize side reactions. For example, using a slight excess of 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ improved coupling efficiency in related compounds .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:8 ratio) for intermediates, followed by crystallization for final products .
- Monitoring : Use TLC with 2:1 hexane/ethyl acetate to track reaction progress and identify unreacted starting materials .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and confirm sulfonyl-piperazine linkage. For example, ¹H NMR can detect methylene protons in the piperazine ring (δ ~2.5–3.5 ppm) .
- LCMS : Confirm molecular weight (e.g., observed [M+H]⁺ peaks) and detect impurities. In related sulfonamide-piperazine derivatives, LCMS confirmed molecular ions within ±0.1 Da accuracy .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm⁻¹) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., CO, NOₓ) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can researchers evaluate the biological activity of this compound against neurological targets?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin or dopamine transporters. Piperazine derivatives often target GPCRs, as seen in related tyrosine kinase inhibitor studies .
- In Vitro Assays : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-spiperone for dopamine D₂ receptors) .
- Enzyme Inhibition : Test activity against phosphodiesterases using fluorogenic substrates, referencing AOAC SMPR 2014.011 standards .
Advanced: How should researchers resolve contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?
Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature) and validate cell lines/purity. For example, inconsistent yields in sulfonamide derivatives were resolved by controlling humidity during synthesis .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew results .
- Positive Controls : Include reference compounds (e.g., clozapine for dopamine receptors) to calibrate assay sensitivity .
Advanced: What strategies guide structure-activity relationship (SAR) studies for piperazine-sulfonamide derivatives?
Answer:
- Fragment Replacement : Modify the 4-ethylpiperazine group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding .
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the pyridine ring to enhance metabolic stability, as demonstrated in fluorobenzyl-piperazine analogs .
- Bioisosteres : Replace the sulfonyl group with carbonyl or phosphoryl moieties to compare binding kinetics .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h) with HPLC monitoring. Sulfonamide bonds in related compounds showed hydrolysis at pH < 3 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Piperazine derivatives typically degrade above 200°C .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation .
Advanced: What methodologies ensure reproducibility in pharmacokinetic and toxicity studies?
Answer:
- Dose-Response Curves : Use at least three independent replicates with nonlinear regression analysis (e.g., GraphPad Prism) .
- ADME Profiling : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to predict metabolic pathways .
- Toxicogenomics : Apply RNA-seq to identify off-target gene expression changes in liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
